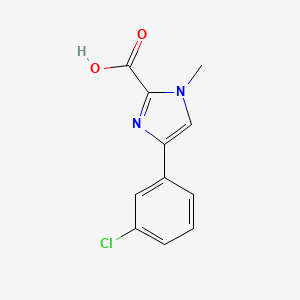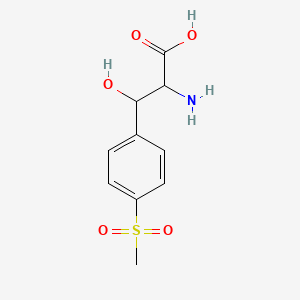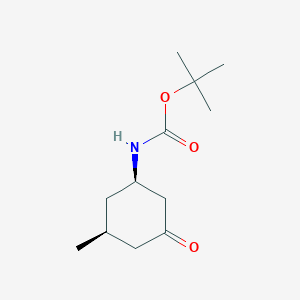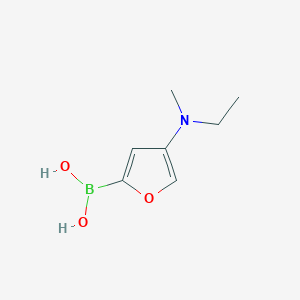
1-Chloro-3,6-diphenyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3,6-diphenyl-9H-carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . The addition of chlorine and phenyl groups at specific positions enhances its chemical and physical properties, making it a valuable compound in various scientific and industrial applications.
准备方法
The synthesis of 1-Chloro-3,6-diphenyl-9H-carbazole typically involves the chlorination of 3,6-diphenyl-9H-carbazole. One common method includes the reaction of 3,6-diphenyl-9H-carbazole with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at a low temperature to ensure selective chlorination at the desired position.
Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain high-purity this compound .
化学反应分析
1-Chloro-3,6-diphenyl-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carbazole derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced carbazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield new carbazole derivatives with different functional groups replacing the chlorine atom .
科学研究应用
作用机制
The mechanism by which 1-Chloro-3,6-diphenyl-9H-carbazole exerts its effects is primarily related to its ability to participate in electron transfer processes. The chlorine and phenyl groups influence the electronic distribution within the molecule, enhancing its ability to interact with other molecules and participate in redox reactions . The molecular targets and pathways involved depend on the specific application, such as interacting with biological targets in medicinal chemistry or facilitating charge transport in electronic devices .
相似化合物的比较
1-Chloro-3,6-diphenyl-9H-carbazole can be compared with other carbazole derivatives such as:
3,6-Diphenyl-9H-carbazole: Lacks the chlorine atom, resulting in different reactivity and electronic properties.
3,6-Dibromo-9H-carbazole:
3,6-Diphenylcarbazole: Another derivative with extended π-π conjugation from carbazole fused rings to the phenyl groups attached at the 3,6 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties, making it suitable for specialized applications in various fields .
属性
分子式 |
C24H16ClN |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
1-chloro-3,6-diphenyl-9H-carbazole |
InChI |
InChI=1S/C24H16ClN/c25-22-15-19(17-9-5-2-6-10-17)14-21-20-13-18(16-7-3-1-4-8-16)11-12-23(20)26-24(21)22/h1-15,26H |
InChI 键 |
BWWVAZMVKWXMER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4Cl)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)


![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)

![7-(4-Phenylquinazolin-2-yl)-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13349028.png)






